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molecular formula C11H10ClNO B1597386 4-Chloro-6-methoxy-2-methylquinoline CAS No. 50593-73-2

4-Chloro-6-methoxy-2-methylquinoline

Cat. No. B1597386
M. Wt: 207.65 g/mol
InChI Key: WABDZSKKLDCIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05506235

Procedure details

Under a nitrogen atmosphere in a 500 single-neck round bottom flask equipped with a condenser and a magnetic stirrer, a solution of 2.00 g (9.62 mmol) of 4-chloro-6-methoxy-2-methylquinoline and 150 mL of 48% hydrobromic acid was heated under reflux for 90 minutes. Upon cooling to room temperature, the reaction solution was evaporated under reduced pressure to afford a solid residue. The residue was slurried in chloroform filtered and washed with chloroform. The solid was next slurried in a mixture of saturated aqueous sodium carbonate and ethyl acetate for 15 minutes, filtered and washed successively with saturated aqueous sodium carbonate, water and ethyl acetate. After air drying there was obtained 741 mg (40%) of 4-chloro-2-methylquinolin-6-ol: m.p. 233° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[N:5]=[C:4]([CH3:14])[CH:3]=1.Br>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[N:5]=[C:4]([CH3:14])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=NC2=CC=C(C=C12)OC)C
Name
Quantity
150 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen atmosphere in a 500 single-neck round bottom flask equipped with a condenser and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid residue
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with chloroform
ADDITION
Type
ADDITION
Details
The solid was next slurried in a mixture of saturated aqueous sodium carbonate and ethyl acetate for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium carbonate, water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
After air drying there

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=C(C=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 741 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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